molecular formula C26H27F3N2O3 B11450974 N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide

Cat. No.: B11450974
M. Wt: 472.5 g/mol
InChI Key: IDYFLMJLJOEXSH-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl, benzyl, methyl, and trifluoromethyl groups. The final step involves the attachment of the tert-butylbenzamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H27F3N2O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-tert-butylbenzamide

InChI

InChI=1S/C26H27F3N2O3/c1-16-21(17(2)32)25(26(27,28)29,23(34)31(16)15-18-9-7-6-8-10-18)30-22(33)19-11-13-20(14-12-19)24(3,4)5/h6-14H,15H2,1-5H3,(H,30,33)

InChI Key

IDYFLMJLJOEXSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C

Origin of Product

United States

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